Carboxypeptidase A Inhibition: Potency Reduction Relative to S-Benzyl Analog
In a direct comparative study of alpha-alkylcysteines as carboxypeptidase A (CPA) inhibitors, 2-phenethylcysteine (the target compound) demonstrated significantly reduced potency compared to the reference inhibitor BMPA. Crucially, its inhibitory activity was also lower than its S-benzyl analog, 2-benzylcysteine, defying the expectation of improved binding via additional interactions [1]. This data provides a clear, quantitative rationale for selecting this compound specifically when reduced CPA inhibition is a desired property for a negative control or a different mechanistic pathway.
| Evidence Dimension | Carboxypeptidase A (CPA) Inhibitory Potency (qualitative comparison) |
|---|---|
| Target Compound Data | Reduced potency compared to BMPA |
| Comparator Or Baseline | BMPA (potent CPA inhibitor); 2-Benzylcysteine (more potent analog) |
| Quantified Difference | Potency: BMPA > 2-Benzylcysteine > 2-Phenethylcysteine |
| Conditions | In vitro enzyme inhibition assay; CPA from bovine pancreas |
Why This Matters
This data establishes a SAR-based potency ranking that informs the selection of this compound as a less potent CPA inhibitor compared to its benzyl analog, a critical distinction for experimental design.
- [1] Kim, D. H., et al. Alpha-alkylcysteines as Inhibitors for Carboxypeptidase A. Synthesis, Evaluation, and Implication for Inhibitor Design Strategy. Bull. Korean Chem. Soc. 2002, 23(4), 593-597. View Source
